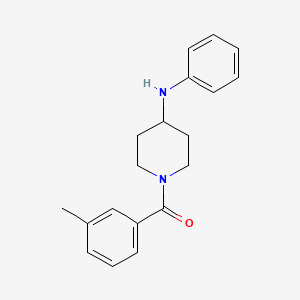
1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea, also known as CMF, is a synthetic compound that has been widely used in scientific research. CMF is a urea derivative and has a molecular weight of 292.77 g/mol. It is a white to off-white powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have both biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has also been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. Additionally, 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been found to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its high potency and selectivity. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been found to be highly effective against cancer cells while having minimal toxicity to normal cells. Additionally, 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is its low solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.
将来の方向性
There are several future directions for research on 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea. One potential application is in the treatment of drug-resistant cancer. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to be effective against drug-resistant cancer cells, suggesting that it may be a viable option for patients who have failed conventional therapies. Additionally, there is potential for the development of 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea derivatives with improved solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea and its potential applications in other areas of medicine.
合成法
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 3-chloro-2-methylphenyl isocyanate with furfurylamine in the presence of a base catalyst. The reaction takes place in a solvent like dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antiviral properties. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(14)3-2-4-12(9)16-13(17)15-7-10-5-6-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPKBRMPEGQYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
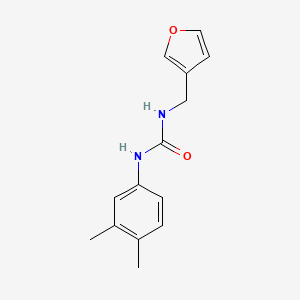

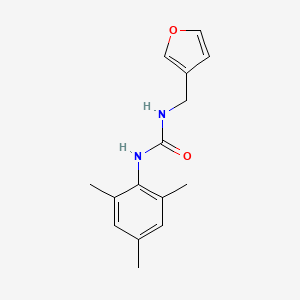


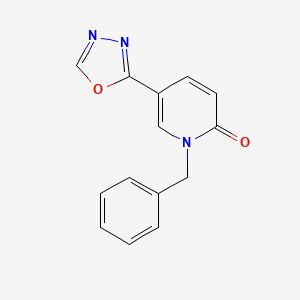
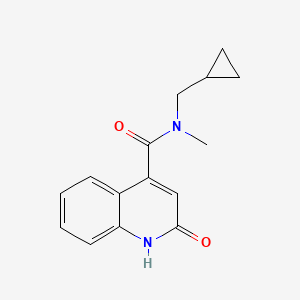
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
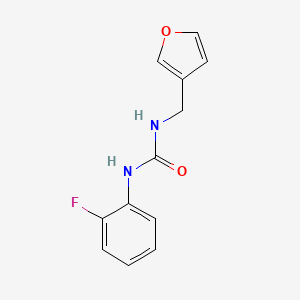
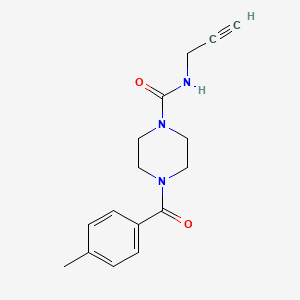
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

